molecular formula C20H25NO3 B11160285 9-hydroxy-7-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-hydroxy-7-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11160285
M. Wt: 327.4 g/mol
InChI Key: LVBCTEXATGQOPJ-UHFFFAOYSA-N
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Description

9-HYDROXY-7-METHYL-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that features a unique structure combining a chromenone core with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-HYDROXY-7-METHYL-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multi-step organic reactions. One common approach is to start with a chromenone derivative, which undergoes a series of functional group transformations to introduce the piperidine moiety. Key steps may include:

    Hydroxylation: Introduction of the hydroxyl group at the 9th position.

    Methylation: Addition of a methyl group at the 7th position.

    Piperidine Introduction: Attachment of the piperidine moiety via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

9-HYDROXY-7-METHYL-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

9-HYDROXY-7-METHYL-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-HYDROXY-7-METHYL-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine moiety, which are widely used in medicinal chemistry.

    Chromenone Derivatives: Compounds with a chromenone core, known for their diverse biological activities.

Uniqueness

What sets 9-HYDROXY-7-METHYL-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE apart is its unique combination of a chromenone core with a piperidine moiety, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

9-hydroxy-7-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H25NO3/c1-12-6-8-21(9-7-12)11-16-13(2)10-17-18(19(16)22)14-4-3-5-15(14)20(23)24-17/h10,12,22H,3-9,11H2,1-2H3

InChI Key

LVBCTEXATGQOPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C(C3=C(C=C2C)OC(=O)C4=C3CCC4)O

Origin of Product

United States

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